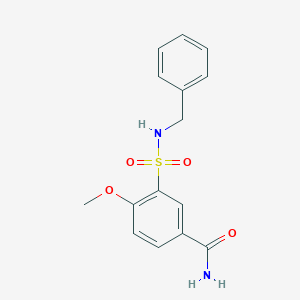

3-(Benzylsulfamoyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-(benzylsulfamoyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-21-13-8-7-12(15(16)18)9-14(13)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNFPWOLDQKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

Coupling Reaction: The benzylsulfamoyl chloride is then reacted with 4-methoxybenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The benzylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 3-(Benzylsulfamoyl)-4-hydroxybenzamide.

Reduction: Formation of 3-(Benzylsulfamoyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfamoyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide (Compound 12)

- Structure : 4-methoxybenzamide core with an allyloxy group at the 3-position.

- Activity : Potent antifungal agent against Candida albicans, inhibiting filamentation and virulence genes (e.g., SAP5, ECE1) .

- Key Data : Transcriptomic profiling revealed 618 up-regulated and 702 down-regulated genes in treated C. albicans .

3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Compound 15j)

- Structure : 4-methoxybenzamide with a cyclopentyloxy group at the 3-position and a dichloropyridyl substituent.

- Activity : Selective type IV phosphodiesterase (PDE) inhibitor with exceptional potency in asthma models .

- Key Data: Demonstrated superior efficacy in suppressing eosinophil function compared to rolipram, a reference PDE inhibitor .

3-Chloro-N-[3,5-dibromo-4-(3-(dimethylamino)propoxy)phenethyl]-4-methoxybenzamide

- Structure: 4-methoxybenzamide with chloro, dibromo, and dimethylaminopropoxy substituents.

- Activity : Modulator of the cancer-relevant potassium channel KV10.1, synthesized via microwave-assisted coupling .

- Key Data : Exhibited structural complexity enabling interaction with voltage-gated ion channels .

N-(6-Aminohexyl)-4-methoxybenzamide

Key Observations :

- The allyloxy and cyclopentyloxy substituents enhance antifungal and anti-inflammatory activities, respectively, while the benzylsulfamoyl group in the target compound may influence solubility or target binding due to its bulky, polar nature .

- Unsubstituted 4-methoxybenzamide lacks activity in ADPRT-mediated pathways, highlighting the necessity of specific substituents for biological effects .

Physicochemical Data

Insights :

- Substituents like thiadiazine or benzyloxy groups alter melting points and spectral profiles, reflecting differences in crystallinity and hydrogen bonding .

- The benzylsulfamoyl group in the target compound likely increases molecular weight and polarity compared to simpler analogs .

Limitations and Contradictions

- 4-Methoxybenzamide in Catalysis : Unlike methyl 4-methoxybenzoate, 4-methoxybenzamide showed 0% conversion in hydrogenation reactions, indicating steric or electronic hindrance from the amide group .

- Biological Specificity : While 3-MB (a related inhibitor) blocks interferon-induced growth inhibition, 4-methoxybenzamide lacks this effect, underscoring substituent-dependent mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzylsulfamoyl)-4-methoxybenzamide, and what methodological considerations are critical for successful amidation?

- Answer : The synthesis typically involves sequential functionalization of a benzamide core. Key steps include:

- Amide bond formation : Reaction of 4-methoxybenzoyl chloride with benzylsulfonamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbonyl group .

- Sulfamoyl group introduction : Benzylsulfonamide is coupled under basic conditions (e.g., triethylamine) to ensure nucleophilic attack on the activated carbonyl .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred to stabilize intermediates and enhance reaction efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, sulfamoyl NH signals at δ ~7.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~331.1) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfamoyl group introduction in this compound synthesis?

- Answer : Yield optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions like hydrolysis .

- Stoichiometric ratios : A 1.2:1 excess of benzylsulfonamide ensures complete conversion of the benzoyl chloride intermediate .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst improves reaction kinetics .

Q. What mechanisms underlie the biological activity of this compound, particularly in antimicrobial studies?

- Answer : The compound’s activity is attributed to:

- Targeted enzyme inhibition : Analogous sulfamoyl benzamides disrupt fungal biofilm formation by inhibiting Candida albicans filamentation genes (e.g., SAP5, ALS3) .

- Structural mimicry : The benzamide core mimics endogenous substrates, competitively blocking active sites in microbial enzymes .

- Synergistic effects : Methoxy and sulfamoyl groups enhance membrane permeability and target binding affinity .

Q. How should researchers address contradictions in solubility data for this compound across different solvent systems?

- Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Methodological solutions include:

- Solvent parameter analysis : Use Hansen solubility parameters (δD, δP, δH) to predict solubility trends .

- Salt formation : Converting the free base to a hydrochloride salt improves aqueous solubility (e.g., 10 mg/mL in PBS at pH 7.4) .

- Co-solvent systems : Blending DMSO with water (e.g., 10% v/v) balances solubility and stability for in vitro assays .

Q. What strategies are effective in scaling up this compound synthesis while maintaining purity?

- Answer : Industrial-scale production requires:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products like hydrolyzed benzamide .

- In-line analytics : Real-time HPLC monitoring ensures intermediate purity before subsequent steps .

- Crystallization optimization : Recrystallization from ethanol/water (70:30) yields >99% pure crystals .

Data-Driven Insights

Q. How does the methoxy group in this compound influence its pharmacokinetic properties?

- Answer : The methoxy group:

- Enhances lipophilicity : LogP increases by ~0.5 units compared to non-methoxy analogs, improving blood-brain barrier penetration .

- Reduces metabolic degradation : Methylation protects against oxidative demethylation in hepatic microsomes .

- Impacts clearance : Half-life (t₁/₂) extends by 2–3 hours in murine models compared to des-methoxy derivatives .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound analogs?

- Answer : Variations arise from:

- Assay conditions : Differences in pH (e.g., 6.5 vs. 7.4) alter ionization states of the sulfamoyl group, affecting target binding .

- Impurity profiles : Residual EDCI or unreacted benzylsulfonamide in crude products may artifactually inhibit enzymes .

- Species specificity : Murine vs. human cell lines exhibit divergent expression levels of target proteins (e.g., PDE IV isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.